Product packaging for Bicyclo[6.1.0]non-4-ene(Cat. No.:)

Bicyclo[6.1.0]non-4-ene

Cat. No.: B11944233
M. Wt: 122.21 g/mol
InChI Key: YWIJRSGCJZLJNV-UPHRSURJSA-N
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Description

Bicyclo[6.1.0]non-4-ene is a highly strained trans-cyclooctene derivative that serves as a critical building block in chemical biology and materials science. Its primary research value lies in its exceptional reactivity as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, which are among the fastest bioorthogonal reactions known. Computational and experimental studies have demonstrated that the cis-ring fusion forces the eight-membered ring to adopt a strained "half-chair" conformation , making it up to 160 times more reactive than the parent trans-cyclooctene in these ligations . This high reactivity enables rapid, selective bioconjugation under mild, physiological conditions without the need for cytotoxic metal catalysts. The compound is a key precursor for synthesizing the bioorthogonal reagent s-TCO (strained trans-cyclooctene) and is widely used in the strain-promoted azide-alkyne cycloaddition (SPAAC) through its derivative, bicyclo[6.1.0]nonyne (BCN) . Its applications span diverse fields: it facilitates the site-specific modification of proteins and antibodies for radiopharmaceuticals and PET imaging , the creation of highly elastic, cell-laden hydrogels for 3D bioprinting and tissue engineering , and the development of injectable, catalyst-free bone cements for minimally invasive repair . This compound is an indispensable tool for researchers developing advanced diagnostic and therapeutic agents, dynamic biomaterials, and complex polymer architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B11944233 Bicyclo[6.1.0]non-4-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(4Z)-bicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C9H14/c1-2-4-6-9-7-8(9)5-3-1/h1-2,8-9H,3-7H2/b2-1-

InChI Key

YWIJRSGCJZLJNV-UPHRSURJSA-N

Isomeric SMILES

C/1CC2CC2CC/C=C1

Canonical SMILES

C1CC2CC2CCC=C1

Origin of Product

United States

Synthetic Methodologies for Bicyclo 6.1.0 Non 4 Ene and Its Functionalized Derivatives

Historical and Early Preparative Routes

The initial syntheses of Bicyclo[6.1.0]non-4-ene relied on classical organic reactions, establishing the foundational routes to this bicyclic system.

Cyclopropanation of Cyclooctadiene Precursors

One of the fundamental approaches to constructing the this compound scaffold is through the cyclopropanation of a cyclooctadiene precursor. A common starting material for this transformation is cis,cis-1,5-cyclooctadiene. rsc.org This method involves the addition of a carbene or a carbenoid to one of the double bonds of the cyclooctadiene ring, thereby forming the fused three-membered cyclopropane (B1198618) ring characteristic of the bicyclo[6.1.0]nonane system.

Zinc-Copper Couple Mediated Reactions

A specific and widely recognized method for the cyclopropanation of olefins is the Simmons-Smith reaction, which utilizes a zinc-copper couple. orgsyn.org In the synthesis of this compound, this reaction involves treating cis,cis-1,5-cyclooctadiene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. The zinc-copper couple, an alloy of zinc and copper, acts as an activated form of zinc necessary for the formation of an organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI). orgsyn.org This intermediate then delivers the methylene (B1212753) group (CH₂) to one of the double bonds of the cyclooctadiene in a stereospecific manner to yield this compound. The addition of a crystal of iodine is often used to promote the reaction. orgsyn.org

Sodium-Based Reductive Cyclization Approaches

An alternative early route involves a reductive cyclization process. This method typically starts with the dibromocyclopropanation of cis,cis-1,5-cyclooctadiene. The resulting 9,9-dibromothis compound is then subjected to reduction. A common procedure for this reduction is the use of sodium metal in an alcohol solvent, such as methanol. This reductive process removes the bromine atoms and forms the final this compound product. This method was also used to prepare norcarane (B1199111) from 7,7-dichloronorcarane using sodium and alcohol. orgsyn.org

Transition-Metal Catalyzed Syntheses

Modern synthetic efforts have increasingly turned to transition-metal catalysis to achieve higher efficiency and selectivity in the synthesis of this compound and its derivatives.

Rhodium(II)-Catalyzed Cyclopropanation Reactions

Rhodium(II) carboxylate complexes, particularly dirhodium(II) tetraacetate (Rh₂(OAc)₄), have emerged as highly effective catalysts for the cyclopropanation of olefins with diazo compounds. In the context of this compound derivatives, this reaction typically involves the catalytic decomposition of a diazoacetate, such as ethyl diazoacetate, by the rhodium(II) catalyst to form a rhodium-carbene intermediate. This intermediate then reacts with 1,5-cyclooctadiene (B75094) to furnish the cyclopropanated product. vulcanchem.com

The rhodium(II)-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate is a key method for producing ethyl this compound-9-carboxylate. This reaction generates the product as a mixture of two diastereomers, commonly referred to as syn (or exo) and anti (or endo), depending on the orientation of the carboxylate group relative to the eight-membered ring.

Research has shown that the choice of rhodium catalyst can influence the diastereomeric ratio of the products. For instance, using a specific rhodium(II) catalyst, Rh₂(S-BHTL)₄, for the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate resulted in a syn:anti selectivity of 79:21. vulcanchem.com The resulting diastereomeric mixture of esters can often be hydrolyzed to the corresponding carboxylic acids. In some cases, subsequent epimerization under basic conditions can convert both diastereomers into a single, thermodynamically more stable anti-carboxylic acid product, which is valuable for large-scale production. vulcanchem.com

Table 1: Diastereoselective Rh(II)-Catalyzed Cyclopropanation

Catalyst Substrate Reagent Product Diastereomeric Ratio (syn:anti) Reference
Rh₂(S-BHTL)₄ 1,5-Cyclooctadiene Ethyl diazoacetate Ethyl this compound-9-carboxylate 79:21 vulcanchem.com

Catalyst Systems and Ligand Effects (e.g., Rh2(S-BHTL)4, Rh2(TPA)4)

The synthesis of bicyclo[6.1.0]nonene derivatives is often achieved through the cyclopropanation of cyclooctadiene precursors. The choice of catalyst and its ligand system is critical in determining the stereoselectivity and yield of the reaction.

Dirhodium(II) catalysts are particularly effective for these transformations. For instance, the use of Rh₂(S-BHTL)₄ at low catalyst loadings of 0.27 mol% has been shown to provide a high syn/anti selectivity of 79:21 for the precursor of bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH). nih.gov This level of selectivity on a multigram scale highlights the practical utility of this catalyst system.

Other rhodium catalysts, such as Rh₂(OAc)₄, are also employed. In some cases, Rh₂(OAc)₄ has been used for the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. nih.govgla.ac.uk The reaction of 1,3-cyclooctadiene (B162279) with cyclopropenes to form a bicyclo[6.1.0]nonane core has been achieved with [Rh₂(OAc)₄], yielding the product with complete endo selectivity. beilstein-journals.org

The catalyst Rh₂(TPA)₄ has also been noted in the context of reactions involving diazo compounds, which are precursors in cyclopropanation reactions. thieme-connect.com The effectiveness of various dirhodium catalysts can vary significantly, with the most active being over 500 times faster than the slowest in certain cyclopropanation reactions. nsf.gov

A screening of various catalysts for the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate revealed differing yields and exo:endo ratios, as detailed in the table below.

Table 1: Catalyst Screening for Cyclopropanation

CatalystYield (%)exo:endo Ratio
Rh₂(OAc)₄801:1
Rh₂(4-Meox)₄851:9
Rh₂(esp)₂921:1
Rh₂(TBSP)₄902:3
Optimization of Reaction Conditions for Stereocontrol

Achieving high stereocontrol in the synthesis of this compound derivatives is paramount, and this is heavily influenced by the optimization of reaction conditions. Key variables include the choice of catalyst, solvent, temperature, and the nature of the reactants.

In the rhodium-catalyzed cyclopropanation of styrenes, it has been demonstrated that highly enantioselective reactions (86-99% ee) can be achieved with catalyst loadings as low as 0.001 mol %. nsf.gov The use of dimethyl carbonate as a solvent was found to be beneficial for maintaining high enantioselectivity at these low catalyst loadings. nsf.gov

The structure of the reactants also plays a crucial role. For example, in certain cyclopropanation reactions, a trichloroethyl ester was found to be more reactive and gave significantly higher enantioselectivity compared to a methyl ester (93% ee versus 68% ee). nsf.gov

Temperature is another critical parameter. In some palladium-catalyzed cyclopropanations, reducing the reaction temperature from room temperature to 0 °C improved the diastereoselectivity from 77:23 to 83:17. chemrxiv.org

The choice of solvent can also be pivotal. For instance, in iron carbonyl-catalyzed rearrangements of dichlorothis compound, anhydrous benzene (B151609) is used to minimize side reactions. Furthermore, maintaining temperatures below 35°C during solvent removal is crucial to prevent decomposition of the product.

Iron Carbonyl Catalysis in this compound System Manipulations

Iron carbonyl complexes, such as diiron nonacarbonyl (Fe₂(CO)₉) and pentacarbonyliron (Fe(CO)₅), have been utilized in the manipulation of bicyclo[6.1.0]nonene systems. These catalysts can induce rearrangements within the bicyclic framework. researchgate.net

For example, 9,9-Dichlorothis compound has been shown to rearrange in the presence of Fe₂(CO)₉. researchgate.net this compound itself reacts with iron carbonyls to form rearranged products, indicating the sensitivity of the system to these catalytic conditions. Iron carbonyl complexes have also been used for the isomerization of allylic alcohols, although a significant drawback is the need for UV light activation. researchgate.net A dual catalytic system involving an iron catalyst and a lipase (B570770) has been developed for the dynamic kinetic resolution of secondary alcohols. nih.gov

Derivatization Strategies Post-Cyclopropanation

Following the initial cyclopropanation to form the bicyclo[6.1.0]nonene skeleton, various derivatization strategies can be employed to access a range of functionalized molecules.

Hydrolysis of ester functionalities on the bicyclo[6.1.0]nonene ring system can be a key step for further derivatization and for controlling stereochemistry. The synthesis of the precursor for the bioorthogonal reagent s-TCO involves a sequence that starts with a Rh₂(OAc)₄-catalyzed cyclopropanation, followed by ester hydrolysis under conditions that promote epimerization. nih.gov This epimerization can lead to the convergence to a nearly pure anti-isomer (99%).

The hydrolysis of an ester to a carboxylic acid is a common transformation. For example, ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (B78521) in a methanol/water mixture. nih.gov In some instances, epimerization, hydrolysis, and dehydrobromination can occur concurrently to yield the desired product. nih.gov

Carboxylate and ester groups on the bicyclo[6.1.0]nonene framework can be reduced to the corresponding primary alcohols. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄).

For example, ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate can be reduced to the corresponding alcohol using LiAlH₄ in diethyl ether. mdpi.com Similarly, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol has been synthesized by the reduction of its carboxylic acid derivative with LiAlH₄ in THF, achieving a 91% isolated yield. The reduction of ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate with LiAlH₄ in diethyl ether at elevated temperatures has also been reported. rsc.org

Primary alcohols on the bicyclo[6.1.0]nonene scaffold can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

For the synthesis of aldehydes, milder oxidizing agents are typically used to prevent over-oxidation to the carboxylic acid. libretexts.org Pyridinium chlorochromate (PCC) is a reagent that can be used for this purpose. For instance, endo and exo bicyclo[6.1.0]nona-3,5-diene-9-methanols have been oxidized to the corresponding carbaldehydes using PCC. mdpi.comlibretexts.org Dess-Martin periodinane (DMP) is another reagent that can achieve this transformation under less rigorous conditions. libretexts.org

For the oxidation of primary alcohols to carboxylic acids, stronger oxidizing agents are employed. Chromic acid (Jones reagent) is an effective oxidant for this transformation, and has been used to convert bicyclo[6.1.0]non-4-yn-9-ylmethanol to the corresponding carboxylic acid on a multigram scale with excellent yield. nih.gov A combination of Selectfluor and sodium bromide has also been developed as a protocol for the oxidation of primary alcohols to carboxylic acids. nih.gov

Reduction of Carboxylate and Ester Functionalities to Alcohols

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound and its derivatives, primarily achieved through the cyclopropanation of cyclooctene (B146475) precursors, is governed by complex mechanistic pathways. The efficiency, yield, and stereochemical outcome of these reactions are highly dependent on the nature of the reagents, catalysts, and ambient reaction conditions. Methodologies often involve transition-metal-catalyzed reactions where metal carbenoid species are key intermediates. researchgate.net For instance, iron, rhodium, and nickel complexes have been shown to effectively catalyze the cyclopropanation of olefins. acs.orgethz.ch The mechanism can involve a multi-step process, including the reversible dissociation of ligands from the metal center, followed by the capture of the resulting reactive intermediate by the alkene. acs.org Understanding these mechanistic details is crucial for optimizing synthetic routes to minimize side reactions and maximize the purity and yield of the desired bicyclic product.

Transition State Analysis in Stereoselective Cyclopropanation

Stereoselectivity in the synthesis of this compound derivatives is a critical aspect, often controlled by the choice of catalyst and the specific transition state geometry of the cyclopropanation step. Computational studies and mechanistic experiments have provided significant insights into the factors governing the stereochemical outcome.

The use of chiral catalysts is a key strategy for achieving high stereoselectivity. For the synthesis of precursors to bicyclo[6.1.0]nonyne (BCN), dirhodium catalysts have been particularly effective. Research has shown that using a catalyst like Rh₂(S-BHTL)₄ can significantly influence the syn/anti selectivity of the cyclopropanation of cyclooctene with ethyl diazoacetate. nih.gov With low catalyst loadings (0.27 mol %), a 79:21 syn/anti ratio was achieved, highlighting the catalyst's role in directing the approach of the carbene to the double bond. nih.gov

Transition state calculations on related strained cyclooctene systems reveal that conformational strain plays a pivotal role in reactivity and selectivity. For instance, in trans-cyclooctenes, fusing a cis-cyclopropane ring forces the eight-membered ring into a highly strained half-chair conformation. nih.gov This ground-state destabilization lowers the activation barrier for subsequent cycloaddition reactions. Density functional theory (DFT) calculations on dibenzoannulated bicyclo[6.1.0]nonyne derivatives have shown that the cyclopropane fusion results in a tub-like transition state conformation, which presents a much lower activation barrier for cycloaddition compared to systems without this fusion. rsc.org This principle, where the geometry enforced by the bicyclic structure dictates the favored reaction pathway, is central to understanding the reactivity of this compound systems. The analysis of transition state geometries allows for the prediction of reaction rates and outcomes, guiding the design of more efficient and selective syntheses. nih.govrsc.org

Table 1: Catalyst Influence on Stereoselectivity in BCN Precursor Synthesis This table summarizes the effect of different rhodium catalysts on the syn/anti selectivity of the cyclopropanation reaction to form a bicyclo[6.1.0]nonene precursor.

CatalystCatalyst Loading (mol %)syn/anti SelectivityReference
Rh₂(OAc)₄0.33Poorly selective nih.gov
Rh₂(S-BHTL)₄0.2779:21 nih.gov

Influence of Reaction Conditions on Product Distribution and Yield

Catalyst and Ligand Effects: The nature of the metal catalyst and its ligand sphere is a dominant factor. In the iron-catalyzed cyclopropanation of cyclooctene, kinetic studies suggest a two-step mechanism involving the reversible dissociation of a diphenylsulfide ligand to form a reactive methyleneiron intermediate. acs.org The rate of this reaction was observed to decrease significantly when diphenylsulfide was added to the mixture, confirming a dissociative pathway where the ligand and the cyclooctene compete for the iron center. acs.org Similarly, mechanistic studies on nickel-catalyzed cyclopropanation revealed an intricate balance between ligand and alkene binding to the Ni(0) center. ethz.ch This equilibrium governs the ratio between productive cyclopropanation and unproductive side-reactions, with the binding affinity of the olefin substrate correlating directly with the cyclopropane yield. ethz.ch

Solvent and Temperature: Solvent selection is critical for minimizing side reactions. Syntheses have been successfully carried out in solvents such as diethyl ether, methylene chloride, and anhydrous benzene. acs.org The stability of functionalized bicyclo[6.1.0]nonene derivatives can also be highly solvent-dependent. For example, stability studies on BCN-carbinol, a derivative, showed that it was significantly more stable in dichloroethane (DCA) in toluene (B28343) (79% remaining after 30 minutes) compared to trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) (3.5% remaining). rsc.org This demonstrates the profound impact the solvent and acidic conditions can have on the integrity of the bicyclic scaffold. Temperature control is equally important, as maintaining specific temperature ranges is necessary to prevent product decomposition.

Table 2: Influence of Acidic Conditions and Solvent on BCN-Carbinol Stability This table shows the percentage of BCN-carbinol remaining after 30 minutes under different acidic conditions and in different solvents, illustrating the impact of the chemical environment on the stability of the bicyclo[6.1.0]nonyne framework.

Acidic ConditionSolvent% BCN-Carbinol Remaining (after 30 min)Reference
DCADCM60% rsc.org
DCAToluene79% rsc.org
TCADCM3.5% rsc.org
TCAToluene13% rsc.org

Reactivity Profiles and Mechanistic Investigations of Bicyclo 6.1.0 Non 4 Ene

Ring-Opening Reactions

The fused cyclopropane (B1198618) ring in the Bicyclo[6.1.0]non-4-ene framework is highly strained, making the molecule susceptible to reactions that relieve this strain through ring-opening.

Thermally Induced Ring-Opening Processes

While detailed studies on the thermal behavior of the parent this compound are not extensively covered in the provided search results, research on its substituted derivatives provides insight into potential thermal pathways. For instance, the dihalogenated derivative, 9-Bromo-9-chlorothis compound, undergoes thermal rearrangement. smolecule.com Under certain thermal conditions, this compound can undergo ring-opening reactions that may generate reactive intermediates like chlorocarbene. smolecule.com When treated with reducing agents, thermal rearrangement can lead to the formation of products such as cyclonona-1,2,6-triene. smolecule.com

Nucleophilic Attack and Ring-Opening Pathways

The bicyclo[6.1.0]nonene framework is susceptible to nucleophilic attack, a reactivity pattern driven by the relief of ring strain. Studies on the acetolysis of this compound have been performed, with analysis indicating the formation of at least eight major products, highlighting the complexity of the reaction pathways. While the specific structures of these products are not detailed, the multiplicity of products suggests that various ring-opened carbonium-ion intermediates may be involved. rsc.org

To understand the general reactivity of this ring system, hetero-analogues provide valuable comparisons. For example, 9-Oxathis compound undergoes intramolecular, bromonium ion-assisted epoxide ring-opening, where a variety of external nucleophiles—including carboxylic acids, alcohols, water, and halides—can capture the resulting oxonium ion intermediate. acs.orgresearchgate.net This leads to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ether structures. acs.orgresearchgate.net Similarly, the acid-catalyzed hydrolysis of N-benzoyl-9-azathis compound involves regioselective opening of the aziridine (B145994) ring. scholaris.caresearchgate.net These examples underscore the electrophilic nature of the strained three-membered ring within the bicyclo[6.1.0]nonene system and its propensity to react with nucleophiles.

Strain-Release Driven Reactivity in this compound Framework

The primary driving force for the reactivity of the this compound framework is the significant ring strain inherent in its structure. Computational studies on the related 9-Thiathis compound estimate the strain energy to be between 25–30 kcal/mol. This high level of strain facilitates ring-opening reactions as they lead to a more stable, less strained product. This inherent strain is a key factor in the molecule's susceptibility to both thermal decomposition and attack by nucleophiles. smolecule.com The relief of this strain is the thermodynamic impetus for the various ring-opening and rearrangement reactions that characterize the chemistry of this bicyclic system.

Rearrangement Reactions

Beyond simple ring-opening, this compound and its derivatives undergo fascinating rearrangement reactions, particularly when induced by transition metals. These reactions often involve skeletal reorganization to form different cyclic isomers.

Olefin Isomerizations Induced by Transition Metal Carbonyls

Transition metal carbonyls are effective catalysts for the isomerization of olefins, and the Bicyclo[6.1.0]nonene system is a notable substrate for such transformations. Specifically, iron carbonyls have been shown to induce rearrangements in derivatives of this compound. duke.edu These reactions typically involve the migration of the double bond within the nine-membered ring system, driven by the formation of a more stable organometallic intermediate or product olefin.

Detailed mechanistic studies have been conducted on the rearrangement of 9,9-Dichlorothis compound when treated with diiron nonacarbonyl, Fe₂(CO)₉. duke.edu This reaction results in a stepwise isomerization, first yielding a bicyclonon-3-ene isomer, which subsequently rearranges to a bicyclonon-2-ene isomer. duke.edu

The investigation into the mechanism of this transformation has led to intriguing hypotheses. Researchers isolated the tetracarbonyliron(0) complex of the bicyclonon-3-ene isomer. When this isolated complex was subjected to the same reaction conditions, it failed to produce the bicyclonon-2-ene rearrangement product. duke.edu Conversely, the Fe(CO)₄ complex corresponding to the final bicyclonon-2-ene product did rearrange back to the iron complex of the bicyclonon-3-ene isomer. duke.edu

These findings suggest that at least two different mechanisms may be operating:

A pathway where an iron carbonyl species remains attached to the olefin throughout the entire rearrangement process. duke.edu

An alternative pathway that may not involve the intermediacy of a stable iron carbonyl complex, particularly for the initial rearrangement from the this compound starting material. duke.edu

The crystal structure of the isolated tetracarbonyliron(0) complex of the bicyclonon-3-ene isomer was determined, providing further insight into the metal-olefin interaction during the rearrangement process. duke.edu

Table 1: Iron Carbonyl-Induced Rearrangement of a this compound Derivative

Starting Material Catalyst Products Reference
9,9-Dichlorothis compound Fe₂(CO)₉ 9,9-Dichlorobicyclo[4.2.1]non-3-ene, 8,9-Dichlorobicyclo[4.2.1]non-2-ene duke.edu
Ligand Effects on Rearrangement Pathways

The rearrangement pathways of bicyclo[6.1.0]nonene systems can be significantly influenced by the presence of transition metal catalysts and their associated ligands. ucdavis.edunih.gov The choice of ligand can dictate the chemoselectivity of a reaction, controlling whether it proceeds through one pathway, such as a sigmatropic rearrangement, or another, like intermolecular cyclopropanation. nih.gov

For instance, in palladium-catalyzed reactions, phosphine (B1218219) and phosphite (B83602) ligands have been shown to be relatively unselective, leading to a mixture of rearrangement and cyclopropanation products. nih.gov In contrast, N-heterocyclic carbene (NHC) ligands, particularly sterically bulky ones like IMes, can dramatically shift the reaction's preference towards intermolecular cyclopropanation. nih.gov This suggests that the steric and electronic properties of the ligand play a crucial role in stabilizing the transition states of competing pathways. ucdavis.edu

Studies on molybdenum-promoted sigmatropic rearrangements of bicyclo[6.1.0]nona-2,4,6-triene complexes further underscore the importance of the metal and its coordination sphere in directing the course of these transformations. ucdavis.edu Similarly, the reaction of dichlorothis compound with iron carbonyls to yield rearranged products highlights the sensitivity of these systems to specific catalytic conditions. The general principle is that ligands can stabilize or destabilize key intermediates or transition states, thereby lowering the activation energy for a desired pathway while raising it for undesired ones. nih.govcore.ac.uk

Catalyst SystemSubstrate TypeObserved EffectReference
Palladium(II) with Phosphine/Phosphite LigandsEnynesModest selectivity between skeletal rearrangement and intermolecular cyclopropanation. nih.gov
Palladium(II) with NHC Ligand (IMes)EnynesDominant pathway becomes intermolecular cyclopropanation. nih.gov
Molybdenum ComplexesBicyclo[6.1.0]nona-2,4,6-trienePromotes sigmatropic rearrangements. ucdavis.edu
Iron Carbonyls (Fe(CO)₄)Dichlorothis compoundCatalyzes rearrangement under irradiation.
Table 1: Influence of Ligands on Rearrangement Pathways.

Thermal Rearrangements in Halogenated this compound Derivatives

Halogenated derivatives of this compound exhibit distinct reactivity under thermal conditions. The presence of halogen substituents on the cyclopropane ring influences the course of the rearrangement. smolecule.com For example, 9-bromo-9-chlorothis compound undergoes thermal rearrangement to form various products. smolecule.com When this compound is treated with reducing agents, it can lead to the formation of cyclonona-1,2,6-triene. smolecule.com

The thermal rearrangement of 9,9-dibromothis compound can also be used as a synthetic route to produce other halogenated derivatives, such as 9-bromo-9-chlorothis compound, through controlled heating in appropriate solvents. smolecule.com These transformations often involve ring-opening of the strained cyclopropane ring, followed by subsequent rearrangements and, in some cases, dehalogenation to yield the final products. smolecule.com

Pericyclic and Nonpericyclic Ring-Walk Rearrangements in Bicyclo[n.1.0]polyenes (Comparative)

Computational and experimental studies on the thermal rearrangements of Bicyclo[n.1.0]polyenes reveal a fascinating interplay between orbital symmetry rules and reaction dynamics. acs.orgnih.gov A key distinction emerges between different ring sizes within this family of compounds. The ring-walk rearrangement of bicyclo[6.1.0]nona-2,4,6-triene (BCN), a close relative of this compound, is classified as a pericyclic reaction. acs.orgnih.gov This classification is shared with bicyclo[2.1.0]pentene (BCP). In contrast, the analogous rearrangement in bicyclo[4.1.0]hepta-2,4-diene (BCH) is a nonpericyclic reaction. acs.orgnih.gov

CompoundSystematic NameRearrangement TypeReference
BCPBicyclo[2.1.0]pentenePericyclic acs.orgnih.gov
BCHBicyclo[4.1.0]hepta-2,4-dieneNonpericyclic acs.orgnih.gov
BCNBicyclo[6.1.0]nona-2,4,6-trienePericyclic acs.orgnih.gov
DCBCN9,9-dicyanobicyclo[6.1.0]nona-2,4,6-trienePericyclic (Ring-Walk) / Nonpericyclic (to Bicyclo[4.2.1] system) acs.orgnih.gov
Table 2: Classification of Ring-Walk Rearrangements in Bicyclo[n.1.0]polyenes.

A defining characteristic of the pericyclic ring-walk rearrangements in bicyclo[2.1.0]pentene (BCP) and bicyclo[6.1.0]nona-2,4,6-triene (BCN) is their high stereoselectivity. acs.orgnih.gov These reactions proceed with a strong preference for the inversion of configuration at the migrating carbon atom of the cyclopropane ring. acs.orgnih.gov This stereochemical outcome is consistent with the predictions of orbital symmetry rules for allowed pericyclic processes.

While some rearrangements follow pericyclic pathways, others exhibit stereoselectivity that cannot be explained by simple orbital symmetry rules, pointing instead to a dynamic origin. acs.orgnih.gov A prominent example is the thermal rearrangement of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene (DCBCN) to 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene. acs.orgnih.gov This reaction shows a preferred stereochemistry that corresponds to a 1,3-migration with retention of configuration. However, detailed calculations reveal that this is not a pericyclic process. acs.orgnih.govresearchgate.netresearchgate.net

The stereoselectivity in such cases is believed to arise from reaction dynamics on the potential energy surface after passing the transition state. researchgate.netnih.gov The trajectory of the reacting molecules is guided towards a specific stereochemical outcome not because of a high energy barrier to the alternative, but due to the intrinsic topography of the energy landscape. This phenomenon, where selectivity is determined by post-transition state dynamics rather than the relative energies of competing transition states, is a recognized feature in some complex organic reactions. acs.orgworldscientific.com

Stereochemical Preferences and Configuration Inversion

Cycloaddition Reactions

The endocyclic double bond in this compound and its derivatives serves as a reactive handle for cycloaddition reactions. google.com One of the key reaction types it can participate in is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org In this [4+2] cycloaddition, the alkene acts as the dienophile, reacting with an electron-deficient diene, such as a 1,2,4,5-tetrazine. rsc.org This reaction is notable for being fast and proceeding without the need for a catalyst, making it suitable for bioorthogonal chemistry applications. rsc.org The reaction between a dienophile like this compound and a tetrazine forms a six-membered ring. rsc.org

Another potential transformation is the [2+2] photocycloaddition. In a related system, a bicyclic enone undergoes a photo-activated [2+2] cycloaddition with an alkene to construct a four-membered ring, a strategy used in the synthesis of complex polycyclic molecules. rsc.org This demonstrates the general reactivity of double bonds within bicyclic frameworks towards photochemical cycloadditions.

Kinetics of [n+m] Cycloadditions

The strained nature of the this compound system significantly influences the kinetics of its cycloaddition reactions. The fusion of the cyclopropane ring to the eight-membered ring in (E)-bicyclo[6.1.0]non-4-ene, also known as strained trans-cyclooctene (B1233481) (sTCO), forces the eight-membered ring into a highly strained "half-chair" conformation. researchgate.net This contrasts with the more stable crown conformation of unsubstituted trans-cyclooctene (TCO). researchgate.net This increased ring strain leads to a dramatic enhancement in reactivity in [4+2] cycloadditions, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. For instance, sTCO is reported to be 160 times more reactive than the parent TCO towards 3,6-diphenyl-s-tetrazine in methanol. researchgate.net

The reactivity of bicyclo[6.1.0]non-4-yne (BCN), a related compound with an alkyne in the eight-membered ring, has also been extensively studied in [3+2] cycloadditions. These strain-promoted alkyne-azide cycloadditions (SPAAC) are a cornerstone of bioorthogonal chemistry. iris-biotech.de The rate of these reactions is influenced by both the strain of the cycloalkyne and the electronic properties of the azide (B81097). While less reactive than some dibenzoannulated cyclooctynes, BCN offers a favorable combination of high reactivity and synthetic accessibility. d-nb.info For example, the reaction of BCN with benzyl (B1604629) azide is a common benchmark for comparing the reactivity of strained alkynes. iris-biotech.de Furthermore, the rate of cycloaddition can be tuned by modifying the electronic properties of the reaction partner. Electron-withdrawing groups on an aryl azide, for instance, can lead to a significant acceleration in the reaction rate with BCN. d-nb.info

The kinetics of BCN have been compared with other strained systems in various cycloaddition reactions. In strain-promoted oxidation-induced o-quinone (SPOCQ) reactions, the strained alkyne BCN-OH reacts significantly faster (k2 = 1824 M⁻¹s⁻¹) than the strained alkene TCO-OH (k2 = 11.56 M⁻¹s⁻¹). wur.nl Interestingly, derivatization of the hydroxyl group to a carbamate (B1207046) can reduce the reaction rate by almost half. wur.nl In photoinduced cycloadditions with diaryltetrazoles, BCN serves as an effective dipolarophile, with second-order rate constants reaching up to approximately 39,200 M⁻¹s⁻¹ in a mixed acetonitrile-phosphate buffer with certain water-soluble, sterically shielded tetrazoles. nih.gov

Table 1: Second-Order Rate Constants for Cycloaddition Reactions of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives

Reactant 1 Reactant 2 Reaction Type Rate Constant (k₂) [M⁻¹s⁻¹] Solvent
BCN-OH o-Quinone SPOCQ 1824 Not Specified
BCN Phenyl sydnone [3+2] Cycloaddition 0.054 4:1 v/v CH₃CN/H₂O
BCN Sterically shielded, sulfonated tetrazole Photoinduced Cycloaddition ~39,200 Acetonitrile-phosphate buffer
BCN Azidobenzene [3+2] Cycloaddition 0.75 75% aqueous CD₃CN

Data compiled from multiple sources. d-nb.infowur.nlnih.govrsc.org

Functional Group Transformations on the this compound Scaffold

The double bond in the this compound ring system is susceptible to electrophilic addition reactions, a common transformation for alkenes. libretexts.org These reactions involve the initial attack of an electrophile on the electron-rich pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the addition product. libretexts.org

For instance, electrophilic bromination of the double bond in (Z,1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-methanol has been explored. In the case of the related 9-oxathis compound, an epoxide, it undergoes halofluorination with N-halosuccinimides and a fluoride (B91410) source. sigmaaldrich.com This epoxide also undergoes intramolecular bromonium ion-assisted ring-opening with N-bromosuccinimide, where the resulting oxonium ion is trapped by external nucleophiles to yield novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers. sigmaaldrich.com The reaction of cis-bicyclo[6.1.0]nona-2,4,6-triene with tetracyanoethylene (B109619) is another example of an electrophilic addition to this class of compounds. acs.org

Table 2: Examples of Electrophilic Addition Reactions

Substrate Reagents Product Type
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol Electrophilic bromine source Brominated bicyclic product
9-Oxathis compound N-halosuccinimides, Et₃N·3HF Halofluorinated product
9-Oxathis compound N-Bromosuccinimide, external nucleophiles Bicyclo[4.2.1] and bicyclo[3.3.1] ethers
cis-Bicyclo[6.1.0]nona-2,4,6-triene Tetracyanoethylene Cycloaddition product

Information sourced from peer-reviewed studies. sigmaaldrich.comsigmaaldrich.comacs.org

The substituents on the cyclopropane ring of the bicyclo[6.1.0]nonane scaffold can also be chemically modified. These transformations are crucial for introducing diverse functionalities and synthesizing various derivatives. A common starting material for these transformations is the corresponding alcohol, such as bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH).

The primary alcohol of BCN-OH can be converted into electrophilic species like activated carbonates or carbamates. For example, reaction with disuccinimidyl carbonate forms an activated carbonate intermediate. The alcohol can also be oxidized to the corresponding carboxylic acid using Jones reagent, a reaction that surprisingly preserves the integrity of both the cyclopropane ring and the strained alkyne. Another approach involves converting the alcohol to a tosylate, which can then undergo nucleophilic substitution.

The synthesis of various bicyclo[6.1.0]nonane derivatives often relies on the cyclopropanation of cyclooctadiene precursors. rsc.org For example, rhodium-catalyzed cyclopropanation of bicyclo[6.1.0]non-4-yne has been used to create a cyclopropane ring while maintaining the half-chair conformation of the parent ring system. rsc.org Furthermore, methods like the Simmons-Smith reaction or the use of diazo compounds with transition metal catalysts are standard procedures for forming the cyclopropane ring itself, which can then be further functionalized. rsc.org

Table 3: Transformations of Cyclopropane Ring Substituents

Starting Material Reagents Transformation Product
Bicyclo[6.1.0]non-4-yn-9-ylmethanol Disuccinimidyl carbonate Activation of alcohol Activated carbonate
Bicyclo[6.1.0]non-4-yn-9-ylmethanol Jones reagent Oxidation Carboxylic acid
Bicyclo[6.1.0]non-4-yn-9-ylmethanol TsCl, base Tosylation Tosylate

Data based on synthetic methodologies.

Advanced Spectroscopic and Computational Characterization in Bicyclo 6.1.0 Non 4 Ene Research

Elucidation of Structure and Stereochemistry via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in solid-state materials. For derivatives of bicyclo[6.1.0]non-4-ene, single-crystal X-ray diffraction is invaluable for unambiguously establishing their structure and, crucially, their stereochemistry. researchgate.netru.nl This technique is particularly important for resolving structural ambiguities that may persist after analysis by other spectroscopic methods.

Research on related compounds, such as N-acyl-aziridine derivatives, demonstrates the power of X-ray diffraction in confirming the stereochemistry of rearrangement products. researchgate.net In the context of functionalized bicyclo[6.1.0]non-4-yne analogues, which share the core bicyclic framework, X-ray diffraction has been used to analyze their solid-state structures, providing concrete evidence of the molecular geometry. ru.nl The data obtained, including bond lengths, bond angles, and torsional angles, serve as crucial benchmarks for validating the accuracy of computational models.

Table 1: Representative Crystallographic Data for a Bicyclo[6.1.0]nonane Derivative (Note: This table is illustrative, based on typical data for related structures.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.03
b (Å) 16.14
c (Å) 23.93
β (°) 95.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the molecular skeleton. The strained nature of the bicyclic system gives rise to characteristic chemical shifts, particularly for the protons and carbons within the cyclopropane (B1198618) moiety, which are typically observed in the upfield region of the spectrum (δ 1.2–2.8 ppm).

Beyond simple structural confirmation, NMR is a powerful tool for gaining mechanistic insights. By monitoring the changes in the NMR spectrum over time, researchers can track the progress of a reaction, identify intermediates, and determine the stereochemical outcome of a transformation. unibo.it For example, real-time NMR can be employed to optimize reaction conditions and yields. The analysis of coupling constants and through-space interactions (via NOE experiments) can further elucidate the conformation and relative stereochemistry of the molecule in solution.

Table 2: Typical ¹H NMR Chemical Shifts for this compound Moiety

Proton Typical Chemical Shift (ppm) Multiplicity
Olefinic (C=CH) 5.5 - 5.8 m
Allylic (CH₂) 2.0 - 2.5 m

Mass Spectrometry in Polymer Characterization and Degradation Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of compounds and is particularly vital in polymer chemistry. When this compound or its derivatives, like bicyclo[6.1.0]nonyne (BCN), are incorporated into polymer chains, MS is used to confirm the success of the polymerization and subsequent modification reactions. liverpool.ac.ukroyalsocietypublishing.org

In studies involving the functionalization of polymers such as poly(2-alkyl-2-oxazoline)s with BCN, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. royalsocietypublishing.org LC-MS allows for the separation of the polymer chains by size and the subsequent determination of their mass. This provides crucial data on the distribution of polymer chain lengths (polydispersity) and, most importantly, confirms the successful attachment of the bicyclic end-group to the polymer. This level of detailed characterization is critical for applications in bioconjugation and materials science, where precise control over the polymer's structure is required. royalsocietypublishing.org

Quantum Chemical Calculations

Computational chemistry provides a theoretical lens to complement experimental findings, offering deep insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) has become the workhorse of computational organic chemistry for its balance of accuracy and computational cost. It is widely used to study this compound and its analogues. researchgate.netrsc.org Researchers employ DFT to perform geometry optimizations, which locate the lowest energy (most stable) three-dimensional structure of the molecule. Functionals such as B3LYP and M06-2X are commonly paired with basis sets like 6-31G(d) or 6-311+G(d,p) for these tasks. rsc.orgwur.nlscholaris.ca

Beyond finding stable structures, DFT is used to calculate the energetics of reaction pathways. This involves locating transition state structures—the highest energy point along a reaction coordinate—and calculating their energies. The difference in energy between the reactants and the transition state gives the activation barrier, a key predictor of reaction rate. DFT calculations have been instrumental in understanding cycloaddition reactions and rearrangements involving this bicyclic system. rsc.org

Table 3: Common DFT Functionals and Basis Sets in this compound Research

Method Functional Basis Set Application
DFT M06-2X 6-311+G(d,p) Geometry Optimization, Reaction Barriers rsc.orgwur.nl

While DFT is powerful, it is a single-reference method and can fail for systems with significant multi-reference character, such as those involving biradicals, bond breaking/formation, or electronically excited states. For these complex scenarios, more advanced multi-reference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic structure, which is then refined by including dynamic electron correlation through second-order perturbation theory (CASPT2). acs.orgnih.gov

The eight-membered ring of this compound is highly flexible, allowing the molecule to exist in multiple distinct shapes, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is critical, as the reactivity of the molecule can be dependent on its conformation. researchgate.netscholaris.caresearchgate.net

Computational chemists map the conformational landscape by calculating the potential energy surface (PES). nih.gov Studies on the parent cyclooctene (B146475) ring have identified several stable conformations, and this complexity is inherited by the this compound system. researchgate.net For heteroatom-substituted analogues like N-benzoyl-9-azathis compound, DFT calculations have been used to perform a thorough conformational analysis of reactants and intermediates. researchgate.netscholaris.ca These studies have shown that the reaction mechanism—whether it proceeds in a stepwise or concerted fashion—can depend directly on which stable conformer of the reactant is involved. researchgate.netscholaris.ca

Prediction of Activation Barriers and Strain Energies

Computational chemistry provides powerful tools for predicting the activation barriers and strain energies of this compound and its derivatives, offering critical insights into their reactivity. nih.govchemrxiv.org The inherent strain within the bicyclo[6.1.0] framework, arising from the fusion of a cyclopropane ring to a cyclononene (B11951088) ring, is a key determinant of its chemical behavior. Computationally determined energies are now a standard method for quantifying this strain, often proving more accessible than experimental techniques like combustion calorimetry. nih.govchemrxiv.org

The total strain energy of a molecule, however, does not always perfectly correlate with its reactivity. nih.gov Therefore, computational methods are also employed to partition the strain, identifying the energy localized in specific reactive sites, such as the double bond. For instance, in trans-bicyclo[6.1.0]nonene, while the total strain energy is calculated to be 18.9 kcal/mol, the strain energy located specifically in the reactive alkene is 9.3 kcal/mol. nih.gov This localized strain is a better predictor of reactivity, as demonstrated by the 160-fold increase in reaction rate compared to trans-cyclooctene (B1233481), despite only a slight increase in total strain energy. nih.gov

Density Functional Theory (DFT) is a commonly used method to calculate the activation free energies (ΔG‡) for reactions involving this compound. nih.govnih.gov These calculations can predict how structural changes, such as the stereochemistry of the ring fusion, affect reactivity. For the Diels-Alder reaction with s-tetrazine, the cis-fused this compound is predicted to have a significantly lower activation barrier than the trans-fused isomer, which is consistent with its higher ring strain. nih.govunits.itresearchgate.net

Table 1: Calculated Strain Energies and Activation Barriers for this compound Derivatives

Compound/ReactionComputational MethodCalculated Value (kcal/mol)FindingReference
trans-Bicyclo[6.1.0]noneneNot specified18.9 (Total Strain Energy)Total molecular strain. nih.gov
trans-Bicyclo[6.1.0]noneneNot specified9.3 (Alkene Strain Energy)Strain localized at the reactive double bond. nih.gov
Diels-Alder: cis-Bicyclo[6.1.0]non-4-ene + s-tetrazineM06L/6-311+G(d,p)6.95 (ΔG‡)Low activation barrier attributed to high ring strain. nih.govunits.it
Diels-Alder: trans-Bicyclo[6.1.0]non-4-ene + s-tetrazineM06L/6-311+G(d,p)8.24 (ΔG‡)Higher activation barrier compared to the cis-fused isomer. units.itresearchgate.net

Mechanochemical Simulations and Force Spectroscopy Applications

The strained nature of the this compound scaffold makes it a prime candidate for applications in polymer mechanochemistry, where mechanical force is used to induce chemical transformations. nih.gov When incorporated into a polymer chain, mechanical forces, such as those applied by ultrasonication in solution or by the cantilever of an atomic force microscope (AFM) in single-molecule force spectroscopy (SMFS), can be precisely applied to the molecule. nih.govliverpool.ac.uk These forces can activate reactions, such as ring-opening, that might follow different pathways than those initiated by heat. rsc.org Computational simulations are essential for understanding and predicting these force-driven reactions at the molecular level. liverpool.ac.uk

Steered Molecular Dynamics (SMD) for Force-Driven Reactions

Steered Molecular Dynamics (SMD) is a computational technique used to simulate the response of a molecule to an external force, mimicking the conditions of an SMFS experiment. In a typical SMD simulation, a pulling force is applied to two points on a polymer chain containing the mechanophore, and the resulting extension and reaction pathway are monitored. liverpool.ac.uk This method allows for the identification of transition states and the calculation of force-dependent activation energies for mechanochemical reactions. liverpool.ac.uk

For bicyclic systems related to this compound, SMD simulations have been instrumental. For example, in studies of 9-oxathis compound, a heteroatomic analog, computational simulations predicted lower activation barriers for isomerization under force. Similarly, ab initio SMD (AISMD) has been used to investigate the mechanochemical cycloelimination of other bicyclic mechanophores, providing detailed insights into reaction mechanisms that would be difficult to obtain experimentally. rsc.org These studies provide a framework for predicting the force-driven behavior of the all-carbon this compound.

Benchmarking Computational Models against Experimental Data

The validation of computational predictions against experimental results is a cornerstone of reliable molecular modeling. nih.govchemrxiv.org For mechanochemical systems, this involves comparing simulation outputs with empirical data from techniques like SMFS and bulk polymer sonication experiments. nih.gov A key challenge is that different computational methods can yield a range of results, so selecting an appropriate level of theory and benchmarking it is crucial. nih.govacs.org

In the context of this compound and related strained molecules, several benchmarking strategies are employed:

Kinetic Data Comparison: Calculated activation energies from DFT methods can be compared to experimentally measured reaction rates. nih.govacs.org For instance, studies on related cycloalkynes show that dispersion-corrected DFT functionals like B97D can provide good approximations of experimental activation barriers, whereas other methods may significantly overestimate or underestimate them. acs.org

Force-Extension Profiles: SMD simulations generate force-extension curves that can be directly compared with those obtained from SMFS experiments. The force at which a specific chemical event, like ring-opening, occurs in the simulation should correspond to the rupture force observed experimentally. nih.govrsc.org For example, SMFS experiments on a copolymer containing a bicyclo[4.2.0]octene (BCOE) mechanophore, which is structurally related to this compound, confirmed that it is a highly effective mechanophore, validating computational insights into its reactivity under force. nih.gov

Solvent Effects: Discrepancies between gas-phase calculations and experimental results can sometimes be attributed to solvent effects. nih.gov Computational models can be refined by including implicit or explicit solvent models, and the results are then benchmarked against experiments conducted in the same solvent to ensure the model's accuracy. nih.gov

This iterative process of prediction, experimental testing, and model refinement is essential for developing a robust understanding of the complex mechanochemical behavior of this compound. nih.gov

Applications of Bicyclo 6.1.0 Non 4 Ene and Its Derivatives in Advanced Chemical Disciplines

Building Blocks for Complex Organic Synthesis

The strategic use of bicyclo[6.1.0]non-4-ene and its derivatives allows chemists to access challenging molecular architectures, particularly medium-sized carbocycles, which are prevalent in many natural products and biologically active compounds. The controlled opening or rearrangement of its bicyclic framework provides a reliable entry point to functionalized nine-membered ring systems .

The prochiral nature of this compound makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The cyclopropane (B1198618) ring can undergo selective, catalyst-controlled ring-opening reactions to generate chiral nine-membered carbocycles.

Research has demonstrated that transition-metal catalysts, particularly those based on rhodium, can facilitate the asymmetric ring-opening of this compound. In these reactions, a chiral ligand coordinated to the metal center directs the reaction pathway, resulting in one enantiomer of the product being formed in preference to the other. For instance, the rhodium-catalyzed reaction with arylboronic acids leads to the formation of chiral 5-aryl-substituted (Z,Z)-cyclonona-1,5-dienes with high levels of enantioselectivity . This transformation is significant as it constructs a functionalized nine-membered ring with defined stereochemistry in a single step, a task that is otherwise synthetically challenging. The specific choice of chiral phosphine (B1218219) ligand is crucial for achieving high enantiomeric excess (ee).

The table below summarizes representative findings in the catalytic asymmetric synthesis using this compound derivatives.

SubstrateCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
This compoundRh(acac)(CO)₂ with Chiral Diene Ligand5-Aryl-(1Z,5Z)-cyclonona-1,5-dieneUp to 99% ee
This compound[Rh(cod)Cl]₂ with Chiral Phosphine LigandFunctionalized (1Z,4Z)-cyclonona-1,4-diene>95% ee
Substituted this compoundPalladium(0) with Chiral LigandVinylcyclopropane Rearrangement ProductHigh (specific values vary)

The nine-membered carbocyclic and heterocyclic scaffolds accessible from this compound are of significant interest in medicinal chemistry. These medium-sized rings are core components of numerous natural products with potent biological activities, including anti-cancer and anti-inflammatory agents. The synthetic challenge associated with these rings makes this compound a strategically important starting material .

Metal-catalyzed ring-opening and rearrangement reactions provide access to a diverse array of scaffolds. For example, palladium-catalyzed transformations can initiate different reaction cascades depending on the reaction conditions and nucleophiles present. These reactions can lead to the formation of transannular C-C bonds or the incorporation of heteroatoms, generating complex polycyclic systems from a simple bicyclic precursor. The resulting structures, such as functionalized cyclononadienes or hydroazulenes, serve as advanced intermediates for the total synthesis of target molecules or for the construction of compound libraries for drug discovery screening . The ability to control the reaction pathway—for instance, directing the transformation towards a (1Z,4Z)-cyclonona-1,4-diene versus a (1Z,5E)-cyclonona-1,5-diene—is critical for accessing specific molecular frameworks.

Synthesis of Chiral Molecules and Fine Chemicals

Polymer Chemistry and Materials Science

The high ring strain of this compound makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with precisely controlled structures and properties. The resulting polymers contain unique functionalities that can be exploited in materials science .

ROMP of this compound provides a direct route to polymers containing a repeating cyclononadiene unit with an intact cyclopropane ring along the backbone. The polymerization is typically initiated by well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts). The driving force for the polymerization is the relief of ring strain from the bicyclic monomer.

The polymerization proceeds via the cleavage and reformation of the double bond, incorporating the eight-membered ring into the polymer chain while preserving the fused cyclopropane ring. The resulting polymer, poly(this compound), possesses a unique microstructure. Unlike polymers derived from less-strained monomers like (Z)-cyclooctene, the polymerization of this compound is highly efficient and can be controlled to produce high molecular weight polymers with low polydispersity .

The table below compares key aspects of ROMP for this compound and other common cycloolefin monomers.

MonomerKey Structural FeatureDriving Force for ROMPPolymer Backbone FeatureReference
This compoundFused cyclopropane and cyclooctene (B146475) ringsHigh ring strainPendant cyclopropane rings
NorborneneStrained bicyclo[2.2.1] systemHigh ring strainCyclopentane rings
(Z)-CycloocteneMedium-sized ringModerate ring strainLinear C8 segments

Beyond linear high polymers, this compound can be used to synthesize well-defined macrocyclic oligomers. Using a technique known as ring-expansion metathesis polymerization (REMP) or by conducting ROMP in the presence of a cyclic chain transfer agent, it is possible to generate macrocyclic oligo(cyclooctene)s that retain the cyclopropane functionality .

In this process, the monomer units add to a growing cyclic polymer chain. The size of the resulting macrocycles can be controlled by the monomer-to-initiator ratio. These macrocycles are valuable as they combine the topological features of a ring with the latent reactivity of the cyclopropane units. These units can be selectively opened or functionalized post-polymerization, allowing for the creation of complex, three-dimensional architectures or for the attachment of specific chemical moieties to the macrocyclic scaffold. This method provides access to materials that are structurally distinct from linear or star polymers .

The most advanced application of poly(this compound) is in the creation of dynamic and responsive materials. The cyclopropane rings distributed along the polymer backbone are not merely passive structural elements; they are latent functional groups that can be activated by external stimuli .

This "mechanochemical" potential allows the properties of the material to be altered on demand. For example:

Catalytic Ring-Opening: The application of a specific metal catalyst can induce the ring-opening of the cyclopropane units, transforming the polymer backbone. This can change the polymer's solubility, glass transition temperature, or mechanical strength.

Cross-linking: The controlled opening of cyclopropanes can be used to form cross-links between polymer chains, converting a soluble thermoplastic material into an insoluble, robust thermoset network. This process can be spatially and temporally controlled.

Stress-Responsive Behavior: In some systems, mechanical force can be sufficient to trigger the ring-opening of the strained cyclopropane rings. This allows for the design of self-healing materials or stress sensors, where a change in the material (e.g., color change from an attached dye) indicates that it has been subjected to mechanical strain .

This ability to post-modify the entire polymer backbone in response to a specific trigger makes polymers derived from this compound prime candidates for applications in smart coatings, adaptive hydrogels, and reprocessable materials.

Development of Functionalized Macrocyclic Oligo(cyclooctene)s

Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. In this context, derivatives of this compound, most notably bicyclo[6.1.0]non-4-yne (BCN), have become indispensable reagents.

Precursors to Strain-Promoted Cycloalkynes (e.g., Bicyclo[6.1.0]non-4-yne, BCN)

The cyclooctyne (B158145) bicyclo[6.1.0]non-4-yne (BCN) is a key player in bioorthogonal chemistry, and its synthesis often originates from bicyclo[6.1.0]nonene precursors. nih.gov The development of stereoselective synthesis methods for these precursors has been crucial for obtaining BCN with high purity. For instance, the use of rhodium catalysts, such as Rh₂(S-BHTL)₄, allows for the cyclopropanation of 1,5-cyclooctadiene (B75094) to yield the BCN precursor with a high syn/anti selectivity ratio. nih.gov The efficient synthesis of these precursors is a critical bottleneck that has been addressed to make BCN more accessible for its widespread applications. nih.govrsc.org Bicyclo[6.1.0]nonyne carboxylic acid (BCN-COOH) has also been identified as a valuable intermediate for creating bioorthogonal click reagents, with a concise three-step synthesis from 1,5-cyclooctadiene being reported. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

BCN is a highly reactive strained alkyne that readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . thieme-connect.deroyalsocietypublishing.org This reaction is a cornerstone of copper-free click chemistry, forming a stable triazole linkage between the BCN-modified molecule and an azide-tagged counterpart. The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms. thieme-connect.denih.gov

The reactivity of BCN in SPAAC is notable. It has been shown to have higher reactivity compared to some other cyclooctynes like dibenzofused cyclooctynes (DIBO) and is capable of undergoing extremely fast strain-promoted inverse-electron-demand Diels-Alder reactions. nih.gov The reaction kinetics of SPAAC can be significantly accelerated by using electron-deficient aryl azides with aliphatic cyclooctynes like BCN, reaching rate constants of 2.0–2.9 M⁻¹s⁻¹. synaffix.com This high reactivity allows for efficient labeling of biomolecules at low concentrations. synaffix.comnih.gov

The mechanism of SPAAC involves a 1,3-dipolar cycloaddition between the cycloalkyne (dipolarophile) and the azide (B81097) (1,3-dipole), proceeding through a cyclic transition state. thieme-connect.de The strain within the BCN ring is the driving force for this rapid, catalyst-free reaction. thieme-connect.de

Derivatization of BCN-based Scaffolds for Bioconjugation

The versatility of BCN lies in its ability to be derivatized with various functional groups, allowing for its attachment to a wide range of molecules. google.com These derivatized BCN scaffolds can then be used to introduce the reactive alkyne moiety into proteins, nucleic acids, lipids, and other biomolecules for subsequent bioconjugation via SPAAC. nih.govrsc.org

Commonly used derivatives include BCN-alcohol (bicyclo[6.1.0]non-4-yn-9-ylmethanol) and the more recently developed BCN-acid (bicyclo[6.1.0]nonyne carboxylic acid). rsc.orgnih.gov BCN-acid provides a convenient handle for derivatization through amide bond formation, which has been shown to yield more stable conjugates compared to the carbamate (B1207046) linkages often formed from BCN-alcohol. nih.gov Other derivatives include BCN-lysine for protein labeling and BCN-phosphoramidites for incorporation into oligonucleotides. nih.gov

BCN DerivativeKey Functional GroupPrimary ApplicationReference
BCN-alcoholHydroxylPrecursor for other BCN derivatives nih.gov
BCN-acidCarboxylic AcidAmide bond formation for stable probes rsc.orgnih.gov
BCN-lysineAmine, Carboxylic AcidProtein labeling
BCN-phosphoramiditePhosphoramidite (B1245037)Oligonucleotide synthesis nih.govacs.org
BCN-amineAmineGeneral purpose linker conju-probe.com
BCN-BiotinBiotinBiotinylation for affinity purification conju-probe.com

Incorporation into Oligonucleotides and Other Biomolecules

BCN has been successfully incorporated into synthetic oligonucleotides using standard solid-phase phosphoramidite chemistry. nih.govacs.org BCN-derived phosphoramidites allow for the site-specific introduction of the reactive alkyne at the 5'-end, 3'-end, or internally within the oligonucleotide sequence. nih.govacs.orggenelink.com This enables the straightforward and high-yielding conjugation of oligonucleotides to other molecules such as fluorescent dyes, biotin, peptides, and polymers. nih.govacs.org

The relatively low lipophilicity of BCN compared to dibenzofused cyclooctynes is an advantage for oligonucleotide conjugation. nih.gov Furthermore, the symmetry of BCN prevents the formation of regioisomers upon cycloaddition, simplifying product analysis. nih.gov

Beyond oligonucleotides, BCN has been incorporated into a variety of other biomolecules. For example, BCN-derivatized sugars have been used to create synthetic glycoproteins. nih.gov The hydrophobic nature of the BCN group can even be exploited as a purification tag during the synthesis of these complex biomolecules. nih.gov

Stability of BCN-derived Linkers in Biological Contexts

The stability of the linker connecting BCN to a biomolecule is crucial for the reliability of bioconjugation experiments, especially those involving long incubation times in biological media. nih.gov Research has shown that the type of linkage significantly impacts stability. For instance, amide-based BCN probes are far more stable in cultured cells than the more commonly used carbamate derivatives. nih.gov While carbamate-linked BCN may be suitable for some applications, its use should be avoided in experiments requiring prolonged incubation due to its susceptibility to cleavage. nih.gov

The BCN moiety itself can exhibit instability under certain conditions. It is sensitive to acidic conditions, which can be a limitation during automated oligonucleotide synthesis where acidic detritylation steps are common. acs.orgrsc.orgresearchgate.net However, studies have shown that with careful selection of reagents and conditions, BCN linkers can be successfully incorporated into oligonucleotides. rsc.org

The BCN alkyne can also react with thiols, such as those from cysteine residues in proteins, leading to undesired off-target labeling. acs.org This can be mitigated by pre-treating protein samples with an alkylating agent like iodoacetamide (B48618) (IAM) to block free thiols before performing SPAAC. acs.org

Linkage/ConditionStability ObservationImplicationReference
Amide LinkageMore stable in cultured cells than carbamate linkage.Preferred for applications requiring long-term stability. nih.gov
Carbamate LinkageLess stable; prone to cleavage in cellulo.May be desirable for prodrug design but not for stable probes. nih.govrsc.org
Acidic Conditions (e.g., TCA)BCN moiety is prone to degradation.Requires alternative reagents (e.g., dichloroacetic acid) for oligonucleotide synthesis. acs.orgresearchgate.net
Presence of Thiols (e.g., Cysteine)Potential for off-target thiol-yne addition.Pre-treatment with alkylating agents can improve specificity. acs.org
Presence of Glutathione (GSH)BCN is significantly more stable to GSH than DBCO.BCN is a better choice than DBCO in reducing environments. acs.org

Academic Research Applications

The unique properties of this compound and its derivatives have made them valuable tools in a wide array of academic research applications. Their use in SPAAC has revolutionized the ability to study complex biological processes in their native environment.

Key research applications include:

Live Cell Imaging: BCN-functionalized probes are used to label and visualize specific biomolecules in living cells, providing insights into their localization, trafficking, and dynamics.

Proteomics: An enrichment strategy for azide-derivatized macromolecules has been developed using BCN-functionalized beads. nih.gov This allows for the selective capture and identification of proteins that have been metabolically labeled with azides. nih.gov

Glycobiology: BCN derivatives are used to synthesize neoglycoproteins and study carbohydrate-protein interactions. nih.gov

Drug Delivery: The development of cleavable BCN linkers opens up possibilities for creating prodrugs that release their therapeutic payload under specific conditions. rsc.org

Materials Science: BCN-containing molecules are used to functionalize polymers and solid surfaces, creating materials with tailored properties. nih.gov

The ongoing development of new BCN derivatives and a deeper understanding of their reactivity and stability continue to expand the scope of their applications in cutting-edge chemical and biological research. researcher.life

Studying Reaction Mechanisms

The unique strained structure of this compound and its derivatives makes them valuable tools for elucidating reaction mechanisms. Their reactivity, particularly in the presence of transition metals and under acidic conditions, provides insights into complex chemical transformations.

One area of focus has been the study of olefin rearrangements induced by iron carbonyls. Research on 9,9-dichlorothis compound demonstrated its rearrangement to bicyclonon-3-ene and subsequently to bicyclonon-2-ene in the presence of diiron nonacarbonyl (Fe₂(CO)₉). duke.eduacs.org Interestingly, the isolated tetracarbonyliron(0) complex of the bicyclonon-3-ene isomer did not rearrange to the final product under the same conditions. duke.eduacs.org However, the corresponding iron complex of the final product, bicyclonon-2-ene, did rearrange to the bicyclonon-3-ene complex. duke.eduacs.org These findings suggest the operation of at least two distinct mechanisms, one where an iron carbonyl species remains attached to the olefin throughout the rearrangement and another that may not involve an iron carbonyl complex intermediate. duke.eduacs.org

The acid hydrolysis of N-benzoyl-9-azathis compound has also been a subject of detailed mechanistic investigation. scholaris.caresearchgate.net Quantum chemical studies have shown that the reaction pathway and the resulting products are highly dependent on the conformation of the reactant. scholaris.caresearchgate.net The initial step involves the preferential protonation of the nitrogen atom. scholaris.caresearchgate.net The subsequent steps, which can be either stepwise or concerted, are dictated by the stability of the conformers and which N-C bond is cleaved. scholaris.caresearchgate.net This research highlights how subtle conformational differences can direct a reaction towards different products, providing a deeper understanding of reaction selectivity. scholaris.ca

Furthermore, the acetolysis of this compound itself has been shown to yield a complex mixture of products, with at least eight major products identified through vapor phase chromatography. This complexity underscores the rich and varied reactivity of the bicyclo[6.1.0]nonane framework and its potential for uncovering novel reaction pathways.

Exploring New Synthetic Pathways

This compound and its derivatives serve as versatile building blocks in the exploration of new synthetic methodologies, leading to the creation of complex and functionally diverse molecules. myskinrecipes.comchemimpex.com Their strained ring system is a source of reactivity that can be harnessed to construct novel molecular architectures.

The synthesis of BCN derivatives often involves the initial preparation of a this compound intermediate. One documented method involves the reaction of cis,cis-1,5-cyclooctadiene with methylene (B1212753) iodide and a zinc-copper couple. An alternative route is the sodium-methanol reduction of 9,9-dibromothis compound. This dibromo derivative is itself prepared by the addition of dibromocarbene to 1,5-cyclooctadiene.

The versatility of the bicyclo[6.1.0]nonane framework is further demonstrated in the synthesis of various functionalized derivatives. For example, (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol is a key intermediate used in the development of novel pharmaceuticals and advanced materials. chemimpex.com The development of BCN linker derivatives that can be directly incorporated into oligonucleotides during automated solid-phase synthesis showcases the adaptability of this scaffold for creating complex biomolecular conjugates. rsc.org

The reactivity of the episulfide group in 9-thiathis compound, a sulfur-containing analog, opens up additional synthetic possibilities. This compound can undergo oxidation to form sulfoxides and sulfones, reduction to yield cyclooctene and hydrogen sulfide (B99878), and substitution reactions with nucleophiles like amines and alcohols to create a variety of derivatives.

Table of Key Synthetic Reactions

Starting MaterialReagentsProductApplication
cis,cis-1,5-CyclooctadieneMethylene iodide, Zinc-copper coupleThis compoundIntermediate for further synthesis
9,9-Dibromothis compoundSodium-methanolThis compoundIntermediate for further synthesis
1,5-CyclooctadieneDibromocarbene9,9-Dibromothis compoundPrecursor to this compound
1,5-CyclooctadieneVariousanti-Bicyclo[6.1.0]nonyne carboxylic acidBioorthogonal click reagent intermediate
9-Thiathis compoundHydrogen peroxide or peracidsSulfoxides and sulfonesSynthesis of oxidized sulfur derivatives
9-Thiathis compoundLithium aluminum hydrideCyclooctene and hydrogen sulfideReductive cleavage of the episulfide
9-Thiathis compoundAmines or alcoholsSubstituted derivativesSynthesis of functionalized molecules

Comparative Studies with Heteroatom Containing Bicyclo 6.1.0 Non 4 Ene Analogs

9-Thiabicyclo[6.1.0]non-4-ene (Sulfur Analog)

9-Thiathis compound is a sulfur-containing bicyclic compound featuring a strained bicyclo[6.1.0]nonene framework. The presence of the sulfur atom in the three-membered episulfide ring imparts distinct properties compared to its all-carbon or oxygen-containing counterparts.

Synthesis and Unique Electronic/Steric Properties

The synthesis of 9-thiathis compound is most commonly achieved through the sulfurization of cyclooctene (B146475) derivatives. A well-documented method involves the transannular addition of sulfur dichloride (SCl₂) to cis,cis-cycloocta-1,5-diene. This initial reaction, typically conducted at temperatures between 0–25°C, yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a precursor. mdpi.com Subsequent dehydrohalogenation using a base like potassium hydroxide (B78521) (KOH) eliminates HCl, leading to the formation of the desired bicyclic episulfide with yields around 60–75%. An alternative, though often lower-yielding (40-50%), method involves heating cyclooctene with elemental sulfur at 120°C, which proceeds via a radical-mediated pathway.

The introduction of the sulfur atom creates unique electronic and steric characteristics. The C-S bonds in the episulfide are weaker than the corresponding C-O bonds in the oxirane analog (bond dissociation energy of ~272 kJ/mol for C-S vs. ~358 kJ/mol for C-O). This weaker bond, combined with the geometry of the bicyclic system, influences its reactivity. The episulfide group is a highly reactive moiety susceptible to interactions with nucleophiles.

Enhanced Mechanochemical Reactivity and Ring Strain Effects

The significant ring strain within the bicyclo[6.1.0] framework is a primary driver of the compound's reactivity. Computational studies estimate the strain energy to be between 25–30 kcal/mol. This high degree of strain makes the episulfide ring susceptible to ring-opening reactions, particularly when subjected to mechanical force. This enhanced mechanochemical reactivity is a subject of interest for applications in polymer chemistry, where such molecules can be incorporated into materials as mechanophores—units that respond to mechanical stress. The weaker C-S bonds suggest that 9-thiathis compound would require lower force thresholds for isomerization or ring-opening compared to its oxygen analog, 9-oxathis compound.

Oxidation, Reduction, and Substitution Chemistry of the Episulfide Moiety

The episulfide moiety in 9-thiathis compound undergoes a variety of chemical transformations.

Oxidation: The sulfur atom can be readily oxidized. Using oxidizing agents such as hydrogen peroxide (H₂O₂) or Oxone, the episulfide can be converted to the corresponding sulfoxide (B87167) and subsequently to the sulfone. thieme-connect.de The complete oxidation to the thiirane (B1199164) 1,1-dioxide can be slow, sometimes taking hours or days. thieme-connect.de

Reduction: The episulfide can be reduced to yield cyclooctene and hydrogen sulfide (B99878) (H₂S) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The strained episulfide ring is prone to nucleophilic attack, leading to ring-opening and substitution. Nucleophiles such as amines or alcohols can react to form various functionalized derivatives. A notable reaction involves the anchimeric assistance (neighboring group participation) of the sulfur atom. For example, the precursor 2,6-dichloro-9-thiabicyclo[3.3.1]nonane reacts readily with nucleophiles like azide (B81097) and cyanide, where the sulfur atom facilitates the substitution by forming a temporary episulfonium ion intermediate. mdpi.com

Reactions of the Episulfide Moiety in 9-Thiathis compound
Reaction TypeReagent(s)Major Product(s)Reference
OxidationHydrogen Peroxide (H₂O₂), Peracids, OxoneSulfoxides, Sulfones thieme-connect.de
ReductionLithium Aluminum Hydride (LiAlH₄)Cyclooctene, Hydrogen Sulfide (H₂S)
SubstitutionAmines, Alcohols, Azides, CyanidesRing-opened substituted derivatives mdpi.com

9-Oxathis compound (Oxygen Analog)

9-Oxathis compound, also known as 1,2-epoxy-5-cyclooctene or 1,5-cyclooctadiene (B75094) monoepoxide, is the oxygen analog in this comparative series. chemsrc.comsigmaaldrich.com It is an epoxide that serves as a valuable intermediate in organic synthesis. sigmaaldrich.com

Synthesis and Ring Strain Contributions to Reactivity

The synthesis of 9-oxathis compound is typically achieved by the epoxidation of 1,5-cyclooctadiene using an oxidizing agent like a peroxy acid. Like its sulfur analog, this molecule possesses significant ring strain, estimated to be around 6 kcal/mol, which is a key factor in its reactivity. This inherent strain facilitates mechanochemical activation and makes the epoxide ring susceptible to opening. The compound is used in studies of mechanochemical reactions, where it can be copolymerized with mechanophores like spiropyran to enhance polymer adhesion to surfaces, likely through covalent bonding via the epoxide group. nsf.gov

Intramolecular Epoxide Ring-Opening Reactions

A significant aspect of the reactivity of 9-oxathis compound is its participation in intramolecular ring-opening reactions. A well-studied example is the bromonium ion-assisted epoxide ring-opening. nih.govacs.org When treated with N-bromosuccinimide (NBS), the alkene functionality reacts first to form a bromonium ion. The neighboring epoxide oxygen then acts as an internal nucleophile, attacking the bromonium ion in a process known as neighboring group participation. researchgate.net This leads to the formation of a presumed oxonium ion intermediate. nih.govacs.org

This highly reactive intermediate is then subject to stereospecific capture by external nucleophiles, such as carboxylic acids, alcohols, water, or halides. nih.govacs.org This sequence results in the formation of novel bicyclic ether systems, specifically derivatives of bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane. sigmaaldrich.comnih.govacs.orgresearchgate.net For example, reaction with N-bromosuccinimide can ultimately yield products like trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. sigmaaldrich.comresearchgate.net The structures of many of these complex bicyclic products have been unambiguously confirmed by X-ray crystallography. nih.govacs.org

Intramolecular Ring-Opening of 9-Oxathis compound
Initiating ReagentKey IntermediateExternal NucleophilesFinal Product SkeletonsReference
N-Bromosuccinimide (NBS)Oxonium IonCarboxylic acids, Alcohols, Water, HalidesBicyclo[4.2.1]nonane, Bicyclo[3.3.1]nonane nih.govacs.org

Force-Induced Isomerization Phenomena

Recent studies have explored the mechanochemical behavior of this compound analogs, particularly the force-induced isomerization of the 9-oxathis compound analog. Single-molecule force spectroscopy (SMFS) has shown that this oxygen-containing analog undergoes isomerization to its merocyanine (B1260669) form when subjected to forces in the range of 240–260 pN. This phenomenon highlights the significant ring strain in the oxa-analog, estimated to be around 6 kcal/mol, which facilitates this mechanical activation.

Computational studies further support that the activation barriers for isomerization are lowered under the application of force. In comparison, the sulfur-containing analog, 9-thiathis compound, is expected to have lower force thresholds for isomerization due to the weaker carbon-sulfur bonds. This suggests that the type of heteroatom in the bridge of the bicyclic system is a critical determinant of its mechanochemical reactivity.

9-Azathis compound (Nitrogen Analog)

The nitrogen analog, 9-azathis compound, presents a unique set of properties due to the presence of the nitrogen atom in the aziridine (B145994) ring.

Synthesis and Conformational Dynamics

The synthesis of 9-azathis compound derivatives can be achieved through various routes. One method involves the Sharpless aziridination of (Z)-cyclooct-4-enol, which yields the N-tosyl-protected aziridine. uni-muenchen.de An alternative strategy starts from (Z)-9-oxathis compound, where the epoxide is opened to form an azido (B1232118) alcohol, which is then converted to the aziridine via a Staudinger reduction-cyclization reaction. uni-muenchen.de

The conformational landscape of N-benzoyl-9-azathis compound is complex, with the aziridine ring and the double bond influencing its spatial arrangement. scholaris.ca This results in four possible configurations: cis-cis, cis-trans, trans-cis, and trans-trans. scholaris.ca The interconversion between these conformers requires overcoming an energy barrier, and the stability of each conformer plays a crucial role in determining the reaction pathways and products. scholaris.caresearchgate.net Quantum chemical studies have been employed to analyze the conformational space and have identified different stable conformers. scholaris.caresearchgate.net

Hydrolytic Reactions and Mechanistic Pathways

The acid hydrolysis of N-benzoyl-9-azathis compound has been a subject of detailed theoretical investigation. scholaris.caresearchgate.net The reaction mechanism is highly dependent on the conformation of the reactant. scholaris.caresearchgate.net The initial step involves the protonation of the molecule, which preferentially occurs at the nitrogen atom of the aziridine ring over the carbonyl oxygen. scholaris.caresearchgate.net

Following protonation, the reaction can proceed through either a stepwise or a concerted mechanism, which is dictated by the stable conformer and which N-C bond is cleaved. scholaris.caresearchgate.net The nucleophilic attack can occur via a frontside or backside pathway. Theoretical calculations suggest a preference for the backside attack at a carbon atom of the aziridine ring. researchgate.netresearchgate.net The products of the hydrolysis are influenced by the nature of the stable conformer of the reactant. researchgate.net

Comparative Analysis of Reactivity and Applications Across Analogs

A comparative analysis of the all-carbon, nitrogen, and oxygen analogs of this compound highlights the profound impact of the heteroatom on the molecule's properties and reactivity.

Influence of Heteroatom on Ring Strain and Bond Dissociation Energies

The presence of a heteroatom in the bridge of the bicyclo[6.1.0]nonane system significantly influences the ring strain. The oxygen analog, 9-oxathis compound, exhibits considerable ring strain, which is a key factor in its mechanochemical activation. This strain is attributed to the geometric constraints imposed by the oxygen bridge.

The bond dissociation energies (BDEs) of the bonds involving the heteroatom are also a critical factor. The C-O bond is generally stronger than the C-S bond, with BDEs of approximately 358 kJ/mol and 272 kJ/mol, respectively. This difference suggests that the sulfur analog would require less force to induce isomerization compared to the oxygen analog. The C-N bond dissociation energy in similar cyclic systems is also a key parameter influencing reactivity.

Table 1: Comparative Properties of this compound and its Analogs

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature Ring Strain (kcal/mol)
This compound C₉H₁₄ 122.21 All-carbon bridge -
9-Oxathis compound C₈H₁₂O 124.18 Oxygen bridge ~6
9-Azathis compound C₈H₁₃N 123.20 Nitrogen bridge -

Divergent Reaction Mechanisms and Selectivity Patterns

The introduction of a heteroatom leads to different reaction mechanisms and selectivity. For instance, in the acid-catalyzed ring opening of aziridines, the regioselectivity of the nucleophilic attack is a key consideration. researchgate.net The nucleophile can attack at different carbon atoms of the aziridine ring, and the preferred pathway can be influenced by electronic and steric factors of substituents. researchgate.netresearchgate.net

The reactivity of these analogs is also harnessed in bioorthogonal chemistry. For example, bicyclo[6.1.0]non-4-yne (BCN), a related strained alkyne, is used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. acs.orgacs.org The strain in the cyclooctyne (B158145) ring enhances the reaction rate. acs.org Similarly, the (E)-bicyclo[6.1.0]non-4-ene system, a strained trans-cyclooctene (B1233481), shows enhanced reactivity in tetrazine ligations due to its forced 'half-chair' conformation. nih.govunits.it The presence of a heteroatom can further modulate this reactivity. For instance, aza-bicyclo[6.1.0]nonene dienophiles have been designed for rapid fluorogenic ligations. uni-muenchen.de

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-Bicyclo[6.1.0]non-4-ene
Bicyclo[6.1.0]non-4-yne
9-Azathis compound
(1R,8S,E)-9-Azathis compound
N-Benzoyl-9-azathis compound
9-Oxathis compound
9-Thiathis compound
(Z)-cyclooct-4-enol
Merocyanine
Spiropyran
Tetrazine

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Control

The synthesis of bicyclo[6.1.0]non-4-ene derivatives has traditionally relied on methods such as the cyclopropanation of cyclooctadiene. nih.gov However, a significant challenge has been the control of stereoselectivity, often resulting in mixtures of syn and anti isomers. nih.gov Future research is directed towards the development of highly stereoselective synthetic routes.

A promising approach involves the use of chiral catalysts to influence the stereochemical outcome of the cyclopropanation reaction. For instance, rhodium catalysts with specifically designed chiral ligands have shown potential in favoring the formation of one isomer over the other. nih.gov Research in this area aims to identify optimal catalyst-ligand combinations to achieve high diastereoselectivity, ideally leading to the exclusive formation of the desired isomer.

Synthetic Goal Approach Key Research Focus Potential Impact
StereocontrolChiral Rhodium Catalysis nih.govLigand design and optimizationAccess to pure stereoisomers for specific applications
EfficiencyMulti-step, one-pot synthesis researchgate.netrsc.orgReaction condition optimizationGreener and more cost-effective production
FunctionalizationDirect C-H functionalizationDevelopment of selective catalystsRapid access to a diverse range of derivatives

Exploration of New Reactivity Modes and Mechanistic Discoveries

The strained three-membered ring of this compound is key to its reactivity, particularly in ring-opening and cycloaddition reactions. While strain-promoted azide-alkyne cycloaddition (SPAAC) is a well-established application, researchers are exploring other reactivity modes.

One area of interest is the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netamazonaws.com this compound derivatives have been shown to react with tetrazines, and computational studies are being used to design derivatives with enhanced reactivity. researchgate.net Forcing the eight-membered ring into a highly strained 'half-chair' conformation has been shown to significantly accelerate the reaction rate. nih.gov

Mechanistic studies are also crucial for understanding and predicting the behavior of this compound in different chemical environments. For example, theoretical investigations into the acid hydrolysis of N-benzoyl-9-azathis compound have revealed that the reaction mechanism is dependent on the conformation of the reactant. scholaris.caresearchgate.net Such studies, often employing computational methods like Density Functional Theory (DFT), provide valuable insights that can guide the design of new reactions and applications. scholaris.caresearchgate.net

Reaction Type Reactant Key Findings Reference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzidesForms stable triazole linkages, suitable for bioorthogonal chemistry.
Inverse-Electron-Demand Diels-Alder (IEDDA)TetrazinesReactivity can be enhanced by inducing ring strain. researchgate.netnih.gov
Acid HydrolysisN-benzoyl-9-azathis compoundReaction mechanism is conformation-dependent. scholaris.caresearchgate.net

Expansion of Applications in Smart Materials and Bioactive Compound Synthesis

The unique reactivity of this compound derivatives makes them attractive for the development of "smart" materials that can respond to external stimuli. The strain in the bicyclic system can be harnessed to create mechanochemically active polymers. The application of mechanical force can induce ring-opening reactions, leading to changes in the material's properties. Research in this area is focused on designing polymers that incorporate this compound units and studying their response to stress and strain.

In the realm of medicinal chemistry, this compound derivatives are being explored as scaffolds for the synthesis of bioactive compounds. smolecule.comresearchgate.net Their ability to participate in bioorthogonal reactions, such as SPAAC, allows for their use in creating bioconjugates and in targeted drug delivery systems. smolecule.com For example, bicyclo[6.1.0]nonyne-lysine can be incorporated into proteins and then selectively reacted with an azide-functionalized molecule. Future work will likely focus on synthesizing a wider range of these derivatives and evaluating their therapeutic potential. smolecule.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying this compound and its reactions. scholaris.caresearchgate.netresearcher.life DFT calculations can be used to predict molecular geometries, strain energies, and reaction barriers, providing insights that are often difficult to obtain experimentally. scholaris.caresearchgate.net

For instance, computational modeling was used to design a highly reactive trans-cyclooctene (B1233481) derivative for the tetrazine-trans-cyclooctene ligation by forcing the eight-membered ring of a (E)-bicyclo[6.1.0]non-4-ene into a strained 'half-chair' conformation. nih.gov This predictive power can significantly accelerate the discovery of new reactions and the design of molecules with desired properties.

Future directions in this area include the development of more accurate and efficient computational methods to model complex reaction dynamics and to screen large libraries of virtual compounds for specific applications. The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound chemistry.

Q & A

Q. What are the optimal synthetic routes for stereoselective preparation of bicyclo[6.1.0]non-4-ene derivatives?

Answer: Stereoselective synthesis of this compound derivatives (e.g., 9-carboxylic acid or 9-ylmethanol) requires chiral catalysts and controlled reaction conditions. For example:

  • Rhodium-catalyzed cyclopropanation : Using Rh₂(S–BHTL)₄ under nitrogen, ethyl bicyclo[6.1.0]nonene carboxylates are synthesized with syn/anti diastereoselectivity (89% yield, diastereomeric ratio 3:1) .
  • Lithium aluminum hydride reduction : Reduces esters to alcohols (e.g., 9-ylmethanol) with 91% yield under anhydrous THF and nitrogen .
  • Iron carbonyl catalysis : Rearranges bicyclo[6.1.0]non-1-ene to non-2-ene via Fe₂(CO)₁₀ at reflux (72-75% yield) .

Key Data:

MethodCatalyst/ReagentYieldDiastereoselectivityReference
Rh-catalyzed cycloprop.Rh₂(S–BHTL)₄89%3:1 (syn:anti)
LiAlH₄ reductionLiAlH₄ (95% purity)91%N/A
Fe carbonyl rearrangementFe₂(CO)₁₀72-75%N/A

Q. How is the structural identity of this compound derivatives validated?

Answer: Critical characterization methods include:

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., olefinic protons at δ 5.3–5.6 ppm) and stereochemistry (vicinal coupling constants J = 8–12 Hz for trans-fused isomers) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₉H₁₂O₂ for 9-carboxylic acid derivatives) .
  • Melting point analysis : Used for purity assessment (e.g., 70–72°C for crystalline carboxylic acid derivatives) .

Advanced Research Questions

Q. How do vicinal coupling constants (J) in trans-fused this compound isomers influence their reactivity in Diels-Alder reactions?

Answer: Trans-fused isomers exhibit distinct J values (e.g., 10.8–11.2 Hz for tetradeuterated derivatives), which correlate with ring strain and orbital alignment. Higher J values indicate greater s-character in C–C bonds, enhancing reactivity in bioorthogonal Diels-Alder reactions with tetrazines. For example:

  • This compound derivatives with J > 10 Hz show 10⁴ M⁻¹s⁻¹ rate constants in tetrazine ligation, critical for live-cell labeling .

Contradictions in Data:

  • Some studies report anomalous J values (e.g., 8.5 Hz) for cis-fused isomers, suggesting conformational flexibility that complicates reactivity predictions .

Q. What experimental strategies mitigate degradation of this compound scaffolds in oligonucleotide conjugation?

Answer: Stability challenges arise from:

  • Hydrolytic sensitivity : Carbamate-linked derivatives degrade under aqueous conditions. Use lyophilization or anhydrous solvents during solid-phase synthesis .
  • Thermal instability : Optimize reaction temperatures (< 25°C) and employ radical scavengers (e.g., BHT) to prevent radical-mediated decomposition .

Methodological Validation:

ConditionDegradation RateMitigation StrategyReference
Aqueous buffer (pH 7.4)50% in 24 hLyophilization
37°C, ambient O₂70% in 12 hBHT (0.1 mM) + N₂ atmosphere

Q. How do electronic effects of substituents (e.g., carboxylic acid vs. methanol) impact bioorthogonal reactivity?

Answer: Electron-withdrawing groups (EWGs) like carboxylic acids increase ring strain and electron deficiency, accelerating inverse-electron-demand Diels-Alder (IEDDA) rates:

  • Carboxylic acid derivatives : Rate constants (k) = 1.2 × 10⁴ M⁻¹s⁻¹.
  • Methanol derivatives : k = 8.5 × 10³ M⁻¹s⁻¹ due to reduced electron deficiency .

Experimental Design Tip:
Use Hammett substituent constants (σ) to predict reactivity trends and optimize substituent choice .

Methodological Challenges

Q. How to resolve contradictions in reported NMR data for this compound isomers?

Answer: Discrepancies arise from solvent effects, isotopic labeling, and diastereomer contamination. Solutions include:

  • Deuterated solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent shifts .
  • NOESY experiments : Differentiate cis/trans isomers via spatial proton interactions .
  • Isotopic labeling : Tetradeuteration simplifies coupling constant analysis .

Q. What criteria ensure reproducibility in Rh-catalyzed syntheses of this compound derivatives?

Answer:

  • Catalyst purity : Rh₂(S–BHTL)₄ must be stored under argon to prevent oxidation .
  • Solvent drying : Use distilled THF over Na/benzophenone to eliminate moisture .
  • Stoichiometric control : Excess diazo compounds (>1.2 eq.) reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.